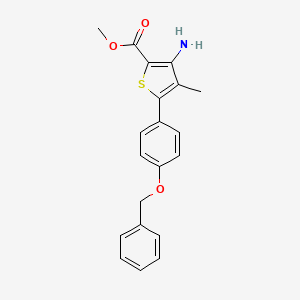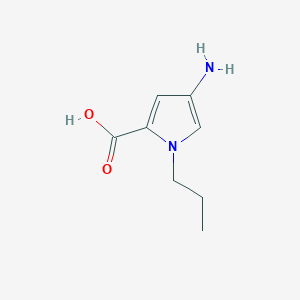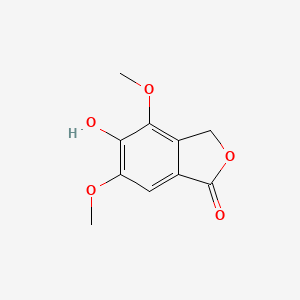![molecular formula C32H28CuN2O2 B12875270 Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
Bis[3-(phenylimino)butyrophenonato]copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[3-(phenylimino)butyrophenonato]copper: is a coordination compound with the molecular formula C32H30CuN2O2 This compound is known for its unique structure, where copper is coordinated with two ligands of 3-(phenylimino)butyrophenonato
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3-(phenylimino)butyrophenonato]copper typically involves the reaction of copper salts with 3-(phenylimino)butyrophenone ligands. One common method is to dissolve copper(II) acetate in ethanol and then add the ligand solution dropwise under stirring. The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: Bis[3-(phenylimino)butyrophenonato]copper can undergo oxidation reactions, where the copper center is oxidized from Cu(II) to Cu(III).
Reduction: The compound can also be reduced back to Cu(I) under appropriate conditions.
Substitution: Ligand exchange reactions are common, where the phenylimino ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products:
Oxidation: Formation of Cu(III) complexes.
Reduction: Formation of Cu(I) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry: Bis[3-(phenylimino)butyrophenonato]copper is used as a precursor in the synthesis of other coordination compounds. It is also studied for its catalytic properties in organic reactions, such as cycloaddition and polymerization.
Biology: The compound has potential applications in biological systems due to its ability to interact with biomolecules. It is being explored for its cytotoxic activity against cancer cell lines.
Medicine: Research is ongoing to investigate the compound’s potential as an anticancer agent. Its ability to form stable complexes with biomolecules makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific electronic and magnetic properties.
作用機序
The mechanism of action of Bis[3-(phenylimino)butyrophenonato]copper involves its interaction with molecular targets such as DNA and proteins. The copper center can facilitate redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in its potential application as an anticancer agent.
類似化合物との比較
- Bis[1-phenyl-3-(phenylimino)butanone]copper
- Copper(II) acetylacetonate
- Copper(II) bis(2,4-pentanedionate)
Comparison:
- Bis[1-phenyl-3-(phenylimino)butanone]copper has a similar ligand structure but differs in the position of the imino group.
- Copper(II) acetylacetonate and Copper(II) bis(2,4-pentanedionate) are well-known copper coordination compounds with different ligand environments. These compounds are often used as catalysts in various organic reactions.
Uniqueness: Bis[3-(phenylimino)butyrophenonato]copper is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying coordination chemistry and exploring new applications in various scientific fields.
特性
分子式 |
C32H28CuN2O2 |
|---|---|
分子量 |
536.1 g/mol |
IUPAC名 |
copper;1-phenyl-3-phenyliminobutan-1-one |
InChI |
InChI=1S/2C16H14NO.Cu/c2*1-13(17-15-10-6-3-7-11-15)12-16(18)14-8-4-2-5-9-14;/h2*2-12H,1H3;/q2*-1;+2 |
InChIキー |
GSXUMJAAPWIKAA-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.CC(=NC1=CC=CC=C1)[CH-]C(=O)C2=CC=CC=C2.[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)
![2-(Bromomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12875197.png)
![6,7-Dihydro-1H-pyrazolo[5,1-c][1,4]oxazine-2,4-dione](/img/structure/B12875227.png)

![2-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12875235.png)
![(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875236.png)

![2-[2,N,N-Trimethyl-2-aminoethyl]benzofuran](/img/structure/B12875252.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid](/img/structure/B12875259.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

